

# Spectroscopic Profile of 5-Hexynal: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-hexynal**, a bifunctional molecule containing both an aldehyde and a terminal alkyne. Due to the limited availability of directly published experimental spectra for **5-hexynal**, this guide presents predicted data based on the well-established spectroscopic characteristics of its constituent functional groups, supplemented with data from analogous compounds. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

# **Molecular Structure and Properties**

**5-Hexynal** is a six-carbon chain with a terminal alkyne at one end and an aldehyde at the other. Its structure and key properties are summarized below.

IUPAC Name: Hex-5-ynal

Molecular Formula: C<sub>6</sub>H<sub>8</sub>O[1]

Molecular Weight: 96.13 g/mol [1]

Canonical SMILES: C#CCCC=O[1]

InChiKey: JIBLCOIURXDOGU-UHFFFAOYSA-N[1]



# **Spectroscopic Data**

The following tables summarize the expected quantitative data for the <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectra of **5-hexynal**. These predictions are based on established chemical shift and absorption frequency ranges for aldehydes and terminal alkynes.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Data for **5-Hexynal** 

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~9.8	Triplet	1H	СНО
~2.5	Triplet of doublets	2H	CH₂CHO
~2.2	Triplet of doublets	2H	CH₂C≡CH
~1.9	Quintet	2H	CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub>
~2.0	Triplet	1H	C≡CH

Predicted solvent: CDCl<sub>3</sub>. Reference: TMS at 0 ppm.

Table 2: Predicted <sup>13</sup>C NMR Data for **5-Hexynal** 

Chemical Shift (δ, ppm)	Assignment
~202	СНО
~83	C≡CH
~69	C≡CH
~43	CH <sub>2</sub> CHO
~25	CH <sub>2</sub> C≡CH
~17	CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub>



Predicted solvent: CDCl<sub>3</sub>. Reference: CDCl<sub>3</sub> at 77.16 ppm.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 5-Hexynal

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong, sharp	≡C-H stretch
~2940	Medium	sp <sup>3</sup> C-H stretch
~2840, ~2740	Medium, two bands	Aldehyde C-H stretch
~2120	Weak to medium, sharp	C≡C stretch
~1725	Strong	C=O stretch

#### **Mass Spectrometry**

Table 4: Predicted Mass Spectrometry Data for 5-Hexynal

m/z	Relative Intensity	Assignment
96	Moderate	[M] <sup>+</sup> (Molecular ion)
95	High	[M-H]+
67	High	[M-CHO]+
53	Moderate	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
39	High	[C <sub>3</sub> H <sub>3</sub> ]+
29	Moderate	[CHO]+

## **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data presented above for a small, volatile organic molecule like **5-hexynal**.



### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of **5-hexynal** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition:
  - For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number
    of scans should be averaged to obtain a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms attached to protons. A larger number of scans is usually required due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the reference signal. Integrate the peaks in the ¹H NMR spectrum.

#### Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Neat Liquid): Place a drop of liquid 5-hexynal between two salt plates (e.g., NaCl or KBr) to form a thin film.[2]
- Instrument Setup: Place the salt plates in the spectrometer's sample holder.
- Data Acquisition:
  - Collect a background spectrum of the clean, empty salt plates.
  - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.[3]



 Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

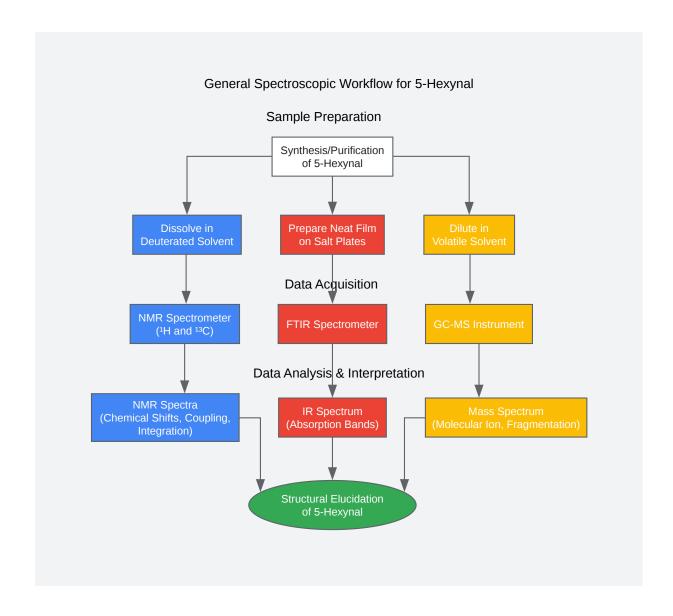
#### **Gas Chromatography-Mass Spectrometry (GC-MS)**

- Sample Preparation: Prepare a dilute solution of **5-hexynal** in a volatile solvent (e.g., dichloromethane or diethyl ether).[4]
- Instrument Setup:
  - Set the GC oven temperature program to separate the components of the sample. A
    typical program might start at a low temperature, hold for a few minutes, and then ramp up
    to a higher temperature.
  - Set the injector temperature to ensure rapid volatilization of the sample.
  - Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 20-200).
- Data Acquisition: Inject a small volume (typically 1 μL) of the sample solution into the GC inlet. The GC will separate the components, and the eluting compounds will be introduced into the mass spectrometer for ionization and detection.[5]
- Data Analysis: Analyze the resulting chromatogram to determine the retention time of 5hexynal. Examine the mass spectrum corresponding to that retention time to identify the molecular ion and characteristic fragment ions.

#### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like **5-hexynal**.





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Caption: Workflow for the spectroscopic analysis of **5-Hexynal**.

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